(3R,4R)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
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Overview
Description
(3R,4R)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with an ethyl group and a phenylmethoxycarbonyl group. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid typically involves several steps, starting from readily available starting materials. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the final product. The reaction conditions often include the use of chiral catalysts or auxiliaries to achieve the desired enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3R,4R)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4R)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3R,4R)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid include:
- (3R,4R)-3-amino-4-methoxypentanoic acid hydrochloride
- (2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and stereochemistry. This distinct structure allows it to interact with biological targets in specific ways, making it valuable for various research applications.
Properties
Molecular Formula |
C15H19NO4 |
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Molecular Weight |
277.31 g/mol |
IUPAC Name |
(3R,4R)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-2-12-8-16(9-13(12)14(17)18)15(19)20-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/t12-,13-/m0/s1 |
InChI Key |
LKPALAXKZXXURJ-STQMWFEESA-N |
Isomeric SMILES |
CC[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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